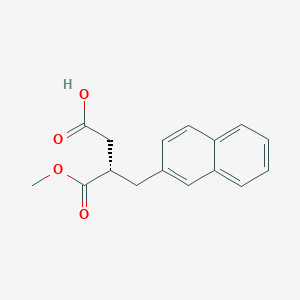

(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid

説明

特性

IUPAC Name |

(3S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(19)14(10-15(17)18)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10H2,1H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQTPOPHRLQNX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-75-6 | |

| Record name | 1-Methyl (2S)-2-(2-naphthalenylmethyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Enantioselective Aldol or Knoevenagel-Type Condensation

- Starting Materials: Naphthalene-2-carbaldehyde and (S)-4-methoxy-3-oxobutanoic acid or its ester derivatives.

- Catalysts: Chiral organocatalysts or metal-based catalysts facilitating enantioselective carbon-carbon bond formation.

- Solvents: Commonly ethanol or methanol to enhance solubility and reaction rate.

- Conditions: Room temperature or mild heating to avoid racemization.

- Outcome: Formation of the carbon skeleton with the chiral center preserved.

This method leverages the inherent chirality of the (S)-4-methoxy-3-oxobutanoic acid precursor and the electrophilicity of the aldehyde to form the key intermediate.

Nucleophilic Substitution with Naphthalen-2-ylmethyl Halides

- Procedure: The (S)-4-methoxy-3-oxobutanoic acid is reacted with naphthalen-2-ylmethyl bromide or chloride in the presence of a base such as potassium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) facilitate the substitution.

- Temperature: Typically 60–80 °C to promote reaction kinetics.

- Yield: Moderate to high, depending on the purity of reagents and reaction time.

This approach allows direct installation of the naphthalen-2-ylmethyl group onto the 3-position of the oxobutanoic acid backbone.

Amide Coupling and Hydrolysis Steps

- Coupling Agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) is commonly used for amide bond formation.

- Bases: DIPEA (N,N-diisopropylethylamine) serves as a base to promote coupling.

- Solvent: DMF is preferred for its ability to dissolve both reactants and coupling reagents.

- Post-coupling Treatment: Hydrolysis under alkaline conditions (e.g., 1.5 N NaOH) followed by acidification to pH 5 with HCl to obtain the acid form.

- Purification: Recrystallization or chromatographic methods to isolate the pure compound.

This method is often used in the synthesis of analogs and derivatives but can be adapted for preparing the target compound.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aldol/Knoevenagel condensation | Naphthalene-2-carbaldehyde, (S)-4-methoxy-3-oxobutanoic acid, chiral catalyst, EtOH, RT | 65–75 | Enantioselective formation of chiral intermediate |

| 2 | Nucleophilic substitution | Naphthalen-2-ylmethyl bromide, K2CO3, DMF, 70 °C | 70–80 | Installation of naphthalen-2-ylmethyl group |

| 3 | Amide coupling (if applicable) | HATU, DIPEA, DMF, RT | 65–70 | For derivative synthesis |

| 4 | Hydrolysis and acidification | 1.5 N NaOH, MeOH, then 1 N HCl, pH 5 | 85 | Conversion to acid form |

| 5 | Purification | Recrystallization or chromatography | — | To obtain high purity |

Research Findings on Preparation Efficiency

- Yields for key steps range from 65% to 85%, reflecting efficient synthetic protocols.

- Use of HATU-mediated coupling enhances amide bond formation efficiency.

- Mild reaction conditions preserve stereochemical integrity, critical for obtaining the (S)-enantiomer.

- Alkaline hydrolysis followed by acidification ensures conversion to the free acid without racemization.

Analytical and Purification Techniques

- Chiral HPLC: Used to confirm enantiomeric excess and purity.

- NMR Spectroscopy: Confirms structural integrity and functional group presence.

- Mass Spectrometry: Verifies molecular weight and molecular formula.

- Recrystallization: Commonly employed from solvents like ethanol or ethyl acetate to enhance purity.

化学反応の分析

Types of Reactions

(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or sulfonated naphthalene derivatives.

科学的研究の応用

(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with aromatic receptors, while the methoxy and butanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

類似化合物との比較

(3S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

- Structure : Differs in the naphthalene substitution position (1-ylmethyl vs. 2-ylmethyl).

- Studies suggest that naphthalen-2-yl derivatives exhibit stronger interactions with hydrophobic enzyme pockets due to spatial arrangement .

- Biological Activity : Shows promise in tubulin inhibition and apoptosis induction in cancer cells .

4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic Acid

- Structure : Contains a 6-methoxynaphthalen-1-yl group instead of a 2-ylmethyl-substituted naphthalene.

- Impact : The methoxy group on the naphthalene ring enhances electron-donating effects, influencing reactivity in electrophilic substitutions.

- Biological Activity : Exhibits antioxidant and anti-inflammatory properties, attributed to the conjugated aromatic system .

Analogues with Modified Backbones or Functional Groups

4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid

- Structure : Replaces the naphthalen-2-ylmethyl group with dimethyl substituents.

- Applications : Primarily used in synthetic chemistry as a stable intermediate for ketone-based reactions .

4-(4-Methoxyphenyl)-4-oxobutanoic Acid

- Structure : Substitutes naphthalene with a 4-methoxyphenyl group.

- Impact : The smaller phenyl ring reduces hydrophobicity compared to naphthalene, affecting membrane permeability in biological systems.

- Biological Activity : Demonstrates moderate anti-inflammatory activity, though less potent than naphthalene-containing analogues .

(S)-3-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic Acid

- Structure: Features an amino group at position 3 and a naphthalen-2-ylamino group at position 4.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzyme active sites.

Data Table: Key Comparisons

Key Findings from Research

Positional Isomerism : Naphthalen-2-ylmethyl derivatives generally exhibit higher bioactivity than 1-ylmethyl analogues due to optimized steric and electronic interactions .

Chirality : The (S)-configuration in the target compound is critical for enantioselective interactions, as observed in its superior tubulin inhibition compared to racemic mixtures .

生物活性

(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid, with the CAS number 220497-75-6, is a chiral compound classified as an oxobutanoic acid. Its molecular formula is C₁₆H₁₆O₄, and it has a molecular weight of approximately 272.301 g/mol. The compound features a methoxy group, a naphthalene moiety, and a ketone functional group, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Notably, it may inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and other therapeutic effects.

Potential Applications

Research indicates that this compound could have applications in various fields:

- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.

- Organic Synthesis : Utilized as a building block in the synthesis of more complex molecules.

- Biological Research : Explored for its interactions with biological targets and pathways.

Structure-Activity Relationships

The structural complexity of this compound enhances its potential biological activities compared to simpler derivatives. The integration of the methoxy and naphthyl groups may facilitate enhanced interactions with biological targets, making it a valuable compound for further research and application development.

Inhibition Studies

Recent studies have focused on the inhibition properties of this compound against various enzymes. For instance, preliminary data suggest that this compound may inhibit kynurenine aminotransferase (KAT), an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition could have implications for neurodegenerative diseases where kynurenine metabolism is dysregulated .

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory conditions.

- Anticancer Properties : Preliminary screening revealed that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms and efficacy in vivo .

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Reduced cytokine production in macrophages |

| Enzyme Inhibition | Inhibition of KAT with potential implications for neurodegenerative diseases |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for (S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling a naphthylmethyl group to a methoxy-oxobutanoic acid backbone using carbodiimide-mediated amidation or Mitsunobu conditions . Intermediate purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate enantiomerically pure (S)-isomers. Validation of stereochemistry requires chiral HPLC or polarimetry .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of:

Q. What safety protocols are essential for handling this compound?

Based on structurally similar ketone-containing acids:

- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4) .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-isomer be optimized?

Employ chiral auxiliaries or asymmetric catalysis:

- Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance enantiomeric excess (ee >95%) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates to favor the (S)-enantiomer .

- Monitor ee via chiral stationary-phase HPLC with UV detection at 254 nm .

Q. What computational methods predict the compound’s reactivity in drug discovery?

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone group susceptibility to reduction) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic binding pockets for the naphthyl group) .

- Software: Gaussian 16 or Schrödinger Suite, using PubChem-derived structural data for initial parameterization .

Q. How to resolve contradictions in spectroscopic data across studies?

- Cross-validate methods : Compare NMR chemical shifts with analogous compounds (e.g., 4-methoxy-3,3-dimethyl-4-oxobutanoic acid ).

- Control experiments : Test solvent effects (DMSO vs. CDCl) on peak splitting .

- Collaborative analysis : Share raw data via platforms like NMRshiftDB to benchmark results .

Q. What mechanistic insights explain its biological activity in enzyme inhibition?

Q. How does pH affect the compound’s stability in aqueous solutions?

- Acidic conditions (pH <3) : Protonation of the ketone reduces reactivity, enhancing stability .

- Neutral/basic conditions (pH 7–9) : Hydrolysis of the ester or ketone groups may occur, monitored via LC-MS degradation studies .

- Storage recommendation : Lyophilize and store at −20°C under argon to prevent oxidation .

Methodological Considerations

Q. Which analytical techniques are optimal for quantifying degradation products?

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation peaks .

- LC-HRMS : Identify fragment ions (e.g., m/z 149.023 for decarboxylated products) .

- Solid-phase extraction (SPE) : Clean up complex matrices (e.g., biological fluids) prior to analysis .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Modify substituents : Replace methoxy with ethoxy or dimethylamino groups to assess electronic effects .

- Bioisosteric replacement : Substitute naphthyl with biphenyl or indole rings to evaluate steric contributions .

- Assay selection : Use cell-based assays (e.g., cytotoxicity in HeLa cells) and in vitro enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。